molecular formula C8H7NO4 B14025589 2,5-Dioxopyrrolidin-1-yl but-3-ynoate

2,5-Dioxopyrrolidin-1-yl but-3-ynoate

Cat. No.: B14025589
M. Wt: 181.15 g/mol
InChI Key: FSJCTIFHDCOLMY-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl but-3-ynoate is a reactive ester containing a pyrrolidinone ring and an alkyne-functionalized ester group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or functional materials. Its alkyne moiety enables click chemistry applications, while the succinimidyl ester group facilitates efficient acylation reactions under mild conditions.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-ynoate

InChI

InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h1H,3-5H2

InChI Key

FSJCTIFHDCOLMY-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate

General Synthetic Strategy

The synthesis of this compound typically follows a two-step process involving:

  • Activation of the carboxylic acid precursor (but-3-ynoic acid or its derivatives) into an N-hydroxysuccinimide (NHS) ester.
  • Coupling of the activated ester with N-hydroxysuccinimide to form the final compound.

This approach exploits the formation of an active ester intermediate, which is highly reactive towards nucleophiles and useful for further bioconjugation or chemical modification.

Detailed Synthetic Procedure

Step 1: Preparation of But-3-ynoic Acid Derivative
  • Starting from but-3-ynoic acid (HC≡C–CH2–COOH), the acid is first converted to its corresponding acid chloride or activated ester intermediate.
  • This can be achieved by reaction with reagents such as thionyl chloride (SOCl2) or carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in anhydrous solvents like dichloromethane or tetrahydrofuran.
Step 2: Formation of this compound
  • The activated acid intermediate is then reacted with N-hydroxysuccinimide (NHS) under controlled conditions to form the NHS ester.
  • Typical reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures in solvents such as acetonitrile or dimethylformamide (DMF).
  • Triethylamine or other bases are often added to neutralize the acid generated and drive the reaction forward.
  • The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • After completion, the reaction mixture is concentrated and purified by column chromatography to yield this compound as a colorless oil or solid.

Solvent-Controlled One-Pot Synthesis

A solvent-controlled two-step one-pot synthesis has been reported for related compounds such as 2,5-Dioxopyrrolidin-1-yl but-3-enoate, which can be adapted to the but-3-ynoate derivative. This method involves:

  • Michael addition of aliphatic secondary amines to terminal carbonyl alkynes.
  • Subsequent β-bromination or chlorination of the enamines formed.
  • The reaction is typically carried out in toluene as the solvent using chain alkyl propiolates as alkynyl substrates.

Though specific literature on the but-3-ynoate variant is limited, this methodology offers an efficient route to functionalized NHS esters with alkyne groups suitable for further chemical transformations.

Representative Experimental Data

Parameter Condition/Result
Starting material But-3-ynoic acid
Activation reagent N,N'-Dicyclohexylcarbodiimide (DCC)
Coupling agent N-Hydroxysuccinimide (NHS)
Solvent Anhydrous dichloromethane or acetonitrile
Base Triethylamine
Reaction temperature Room temperature to 40°C
Reaction time 12–24 hours
Purification method Silica gel column chromatography
Yield 60–75% (typical)
Physical state Colorless oil or solid
Molecular weight Approx. 181 g/mol

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [^1H NMR](pplx://action/followup) : Characteristic signals include the succinimide methylene protons (~2.8 ppm), alkyne proton signals (~2.5 ppm), and vinyl protons if present.
  • [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbons (~170–175 ppm), alkyne carbons (~80–90 ppm), and succinimide carbons (~30 ppm).

Mass Spectrometry (MS)

  • Molecular ion peak consistent with the molecular weight of this compound.
  • Fragmentation patterns typically show loss of NHS moiety or cleavage at the ester bond.

Infrared (IR) Spectroscopy

  • Strong absorption bands for ester carbonyl (~1735 cm^-1).
  • Characteristic alkyne C≡C stretch (~2100–2200 cm^-1).
  • Succinimide carbonyl stretches (~1700 cm^-1).

Comparative Analysis with Related Compounds

Compound Name Functional Group Preparation Method Summary Applications
2,5-Dioxopyrrolidin-1-yl but-3-enoate Alkene (but-3-enoate) Solvent-controlled two-step one-pot process with Michael addition and β-halogenation Protein crosslinking, biochemical probes
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate Alkyne (pent-4-ynoate) NHS ester formation via acid activation and coupling Bioconjugation, organic synthesis
This compound Alkyne (but-3-ynoate) Acid activation with carbodiimide and NHS coupling; potential adaptation of solvent-controlled methods Protein modification, chemical biology

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl but-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in the conjugation of proteins and other biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate involves the formation of stable amide bonds with amines. This reactivity makes it useful in the conjugation of biomolecules. The compound’s ability to form these bonds under mild conditions is a key factor in its effectiveness.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

  • Core structure : All analogues share the 2,5-dioxopyrrolidin-1-yl (succinimidyl) group, which enhances reactivity toward nucleophiles like amines.
  • Variations : Substituents on the ester moiety define differences in physicochemical properties and applications.
Table 1: Structural Comparison of Selected Analogues
Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2,5-Dioxopyrrolidin-1-yl but-3-ynoate But-3-ynoate (alkyne) C₈H₇NO₄ 181.15 Alkyne, succinimidyl ester
2,5-Dioxopyrrolidin-1-yl octanoate [8] Octanoate (C8 alkyl chain) C₁₂H₁₉NO₄ 241.28 Alkyl chain, ester
2,5-Dioxopyrrolidin-1-yl nonanoate [10] Nonanoate (C9 alkyl chain) C₁₃H₂₁NO₄ 255.31 Alkyl chain, ester
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid [5] Propanoic acid C₇H₉NO₄ 171.15 Carboxylic acid, ester
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate [6] Pyrenyl-substituted butanoate C₂₄H₁₉NO₄ 385.41 Polyaromatic hydrocarbon

Physicochemical Properties

  • Hydrophobicity: Alkyl chain length significantly impacts hydrophobicity. For example, octanoate (C8) and nonanoate (C9) derivatives exhibit higher logP values compared to but-3-ynoate, making them more suitable for lipid-based applications .
  • Melting/Boiling Points: But-3-ynoate: Predicted lower melting point due to alkyne rigidity and shorter chain. Octanoate: Melting point 61–63°C; boiling point ~333°C (predicted) .
  • Reactivity: The alkyne group in but-3-ynoate enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas alkyl or aromatic esters (e.g., pyrenyl derivatives) are tailored for photophysical or stability applications .

Q & A

Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl but-3-ynoate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A validated protocol involves:

  • Reagents : N-Hydroxysuccinimide (NHS), dicyclohexohexylcarbodiimide (DCC), and but-3-ynoic acid.
  • Conditions :
    • Stage 1 : React NHS with but-3-ynoic acid in DMF at 60°C for 3 hours to form the active ester intermediate.
    • Stage 2 : Add DCC at 0–22°C for 18.5 hours to drive the reaction to completion .
  • Yield Optimization : Maintain strict temperature control (≤22°C during DCC addition) and use anhydrous solvents to minimize hydrolysis. A yield of 64% has been reported under these conditions .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Look for characteristic peaks: δ 2.82 (m, 4H, pyrrolidine ring), δ 3.94 (t, 2H, ester linkage), and δ 6.73 (s, 2H, maleimide protons if present) .
  • Mass Spectrometry (MS) : The molecular ion peak [M+Na]⁺ at m/z 289 confirms the molecular weight .
  • HPLC : Use ≥98% purity as a benchmark for analytical-grade material .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing.
    • Eye Exposure : Flush with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Keep in a sealed container at room temperature, away from moisture and heat sources .

Advanced Research Questions

Q. How does the NHS ester group influence bioconjugation efficiency, and what competing reactions occur in aqueous environments?

  • Reactivity : The NHS ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds. However, hydrolysis in aqueous buffers (pH 7–9) competes with conjugation, reducing efficiency.
  • Mitigation Strategies :
    • Use anhydrous DMF or DMSO as solvents during reaction setup.
    • Conduct reactions at 4°C to slow hydrolysis .
    • Optimize pH (8.0–8.5) to balance reaction rate and stability .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Case Study : If stability under refrigeration (−20°C) conflicts with room-temperature claims:
    • Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week).
    • Monitor via HPLC for hydrolysis byproducts (e.g., free but-3-ynoic acid).
    • Validate storage recommendations using kinetic modeling (Arrhenius equation) .

Q. What advanced applications leverage the compound’s dual reactivity (NHS ester and alkyne groups)?

  • Click Chemistry : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal labeling.
    • Example : Conjugate NHS ester to a protein’s amine group, then use the alkyne for site-specific fluorophore attachment via azide-bearing dyes .
  • Crosslinking Studies :
    • Step 1 : React NHS ester with amine-containing biomolecules.
    • Step 2 : Utilize the alkyne for strain-promoted alkyne-nitrone oxide cycloaddition (SPANC) to crosslink with nitrone-functionalized surfaces .

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